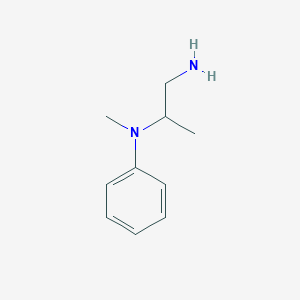

N-(1-aminopropan-2-yl)-N-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-aminopropan-2-yl)-N-methylaniline is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.252. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enhanced Redox Processes

Partially N-methylated polyaniline, a compound related to N-(1-aminopropan-2-yl)-N-methylaniline, has been studied for its electrocatalytic effects on the redox processes of organodisulfides. This research is particularly relevant for the development of cathodes in lithium secondary batteries, indicating a potential application in energy storage technologies (Lei Yu et al., 1998).

N-Methylation of Amino Acids and Peptides

The modification of amino acids and peptides through N-methylation has been investigated for its implications in improving pharmacokinetic properties and producing specific biological activities, such as enzyme inhibition and receptor antagonism. This suggests applications in drug discovery and the development of therapeutic agents (M. L. Di Gioia et al., 2016).

Reductive Amination Processes

Research on N-methyl- and N-alkylamines highlights their importance in the synthesis of fine and bulk chemicals, which are crucial in pharmaceuticals and industrial applications. An expedient reductive amination process using cobalt oxide nanoparticles has been developed for the synthesis of various N-methylated and N-alkylated amines, demonstrating an application in sustainable chemical synthesis (T. Senthamarai et al., 2018).

S-Adenosylmethionine Applications

The biological sulfonium compound S-adenosylmethionine (SAM or AdoMet) is known for its role as a major biological methyl donor in methyltransferase-catalyzed reactions. Its diverse applications, including the synthesis of cyclopropyl fatty acids, amino groups, ribosyl groups, and aminopropyl groups, underscore its importance in various metabolic and biosynthetic pathways (M. Fontecave et al., 2004).

Enzymatic N-Demethylation

A study on the enzymatic N-demethylation of tertiary amines by rodent liver homogenates has shown the presence of a kinetic primary isotope effect, indicating that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step. This research provides insights into the metabolic processing of N-methylated compounds, which could have implications for understanding drug metabolism and detoxification processes (M. Abdel-Monem, 1975).

Propiedades

IUPAC Name |

2-N-methyl-2-N-phenylpropane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-9(8-11)12(2)10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGWEQNAYMYQLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2716409.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2716414.png)

![5-Chloro-2-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2716415.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2716420.png)

![N-[5-(azepane-1-sulfonyl)-2-methoxyphenyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2716421.png)

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2716423.png)

![Ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2716429.png)

![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2716430.png)